molecular formula C25H24ClN5OS B11089853 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 539810-27-0

2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B11089853
CAS No.: 539810-27-0
M. Wt: 478.0 g/mol
InChI Key: OACGPQZCMXGZAD-UHFFFAOYSA-N
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Description

2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a sulfanyl-linked acetamide group, a 3-chloro-2-methylanilino moiety, and a phenyl group at the 4-position. The compound shares structural motifs common in bioactive molecules, such as the triazole ring (implicated in hydrogen bonding and π-π interactions) and the chloro-methylaniline group (associated with enhanced lipophilicity and target binding) .

Properties

CAS No.

539810-27-0

Molecular Formula

C25H24ClN5OS

Molecular Weight

478.0 g/mol

IUPAC Name

2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H24ClN5OS/c1-17-8-6-9-19(14-17)28-24(32)16-33-25-30-29-23(31(25)20-10-4-3-5-11-20)15-27-22-13-7-12-21(26)18(22)2/h3-14,27H,15-16H2,1-2H3,(H,28,32)

InChI Key

OACGPQZCMXGZAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Attachment of Aromatic Rings: The aromatic rings are incorporated through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using highly active and selective catalysts to minimize by-products.

    Purification Techniques: Employing advanced chromatographic methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to various reduced derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced triazole derivatives.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding triazole chemistry and the behavior of sulfanyl groups in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its aromatic and triazole components. It could be investigated for its potential as a biochemical probe or a ligand in protein binding studies.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities. It could be explored for its antimicrobial, antifungal, or anticancer properties, given the known activities of related triazole and sulfanyl compounds.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through:

    Hydrogen Bonding: With amino acid residues in proteins.

    Hydrophobic Interactions: With hydrophobic pockets in proteins or membranes.

    Covalent Bonding: If reactive groups are present, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds exhibit structural similarities, differing primarily in substituents on the triazole ring, acetamide group, or aryl moieties:

Compound Name Molecular Formula Key Substituent Differences vs. Target Compound Bioactivity/Notes Reference ID
2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide C₂₂H₂₄ClN₅OS Allyl group at triazole 4-position; 2-methylphenyl acetamide Higher lipophilicity (LogP ~3.2); anti-inflammatory activity reported
N-(3-Chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₀H₂₀ClN₅OS 4-methyl triazole; 3-methylphenyl at triazole 5-position Reduced steric bulk; potential kinase inhibition (in silico predictions)
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide C₁₉H₁₉ClN₆OS Amino group at triazole 4-position; 5-chloro-2-methylphenyl Enhanced solubility (polar amino group); anti-exudative activity (IC₅₀ ~12 μM)
2-{[5-{[(3-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide C₂₂H₂₃ClN₅OS 3-chlorophenyl (vs. 3-chloro-2-methylanilino); allyl group Lower metabolic stability in hepatic microsomes (t₁/₂ ~45 min)

Key Structural Insights :

  • The allyl group (e.g., in ) increases molecular flexibility but may reduce metabolic stability compared to the rigid phenyl group in the target compound.
  • Chlorine positioning on the anilino moiety (e.g., 3-chloro-2-methyl vs.
  • Amino substitution at the triazole 4-position (e.g., ) introduces hydrogen-bonding capacity, favoring solubility but possibly reducing membrane permeability.

Critical SAR Trends :

  • Electron-withdrawing groups (e.g., -Cl) on aryl rings enhance bioactivity by stabilizing charge-transfer complexes with biological targets .
  • Methyl groups on the acetamide phenyl ring (e.g., 3-methyl in the target vs. 2-methyl in ) optimize steric fit in hydrophobic pockets .

Biological Activity

The compound 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide is a triazole derivative with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C25H24ClN5OS
  • Molecular Weight : 494.0 g/mol
  • CAS Number : [Not specified in the search results]

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Antimicrobial Activity

Research has indicated that triazole compounds often exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have been shown to inhibit various bacterial strains and fungi. A study evaluating similar compounds revealed that certain triazole derivatives displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

The mechanism of action for triazole compounds typically involves interference with the synthesis of nucleic acids or inhibition of key enzymes in microbial cells. Molecular docking studies suggest that these compounds can bind effectively to the active sites of bacterial enzymes such as DNA gyrase, leading to their antibacterial activity .

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the antimicrobial activity of triazole derivatives against clinical strains. The compound exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria.
Study 2Investigated the cytotoxic effects on human cell lines using MTT assays. Results indicated low cytotoxicity while maintaining antimicrobial efficacy .
Study 3Conducted molecular docking studies showing strong binding interactions with DNA gyrase, suggesting a promising pathway for antibacterial action .

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